molecular formula ClH3O6P2 B7853743 Phosphoryl chloride, pyro

Phosphoryl chloride, pyro

Cat. No.: B7853743
M. Wt: 196.42 g/mol
InChI Key: BJSIXQVAVRYWGM-UHFFFAOYSA-N
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Description

Pyrophosphoryl chloride (CAS RN 13498-14-1), also known as diphosphoryl chloride or pyrophosphoric tetra chloride, is an inorganic compound with the molecular formula Cl₄O₃P₂. It is structurally characterized by two phosphorus atoms bridged by oxygen, forming a dimeric structure derived from phosphoryl chloride (POCl₃). Pyrophosphoryl chloride is a specialized reagent used in synthesizing pyrophosphate esters and other organophosphorus compounds, particularly in nucleotide chemistry and polymer synthesis .

Chemical Reactions Analysis

Types of Reactions: Phosphoryl chloride undergoes various chemical reactions, including hydrolysis, substitution, and elimination reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphoric acid, phosphate esters, and alkenes, depending on the specific reaction and conditions.

Scientific Research Applications

Phosphoryl chloride has a wide range of applications in scientific research and industry:

Mechanism of Action

Phosphoryl chloride is similar to other phosphorus oxyhalides, such as phosphorus oxybromide (POBr₃) and thiophosphoryl chloride (PSCl₃). phosphoryl chloride is unique in its widespread use and versatility in chemical synthesis. It is more commonly used than its bromide and sulfide counterparts due to its higher reactivity and availability .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 252.76 g/mol
  • Physical state: Likely a fuming liquid (inferred from structural similarity to POCl₃) .
  • Reactivity: Hydrolyzes in water, releasing HCl and generating pyrophosphoric acid (H₄P₂O₇) .

Comparison with Similar Phosphoryl Chlorides

Phosphoryl Chloride (POCl₃)

Molecular Formula : POCl₃
CAS RN : 10025-87-3
Properties :

  • Colorless fuming liquid, vapor pressure = 28 mmHg at 20°C .
  • Reacts violently with water: POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl .
  • Applications: Chlorinating agent in organic synthesis (e.g., converting hydroxyl groups to chlorides) and precursor for phosphate esters .

Comparison :

  • Structure: POCl₃ is monomeric, whereas pyrophosphoryl chloride is dimeric.
  • Reactivity : POCl₃ is more reactive toward nucleophiles due to its single phosphorus center. Pyrophosphoryl chloride’s dimeric structure allows for dual phosphorylation, making it suitable for forming pyrophosphate linkages .
  • Safety : Both compounds release HCl upon hydrolysis, but POCl₃ has well-documented acute toxicity (SLOT = 2880 mg·min/m³, SLOD = 1.152×10⁴ mg·min/m³) . Pyrophosphoryl chloride’s toxicity is less studied but presumed severe due to structural similarities.

Phosphorus Pentachloride (PCl₅)

Molecular Formula : PCl₅
CAS RN : 10026-13-8
Properties :

  • White crystalline solid, decomposes in moist air.
  • Strong chlorinating agent, often used for converting carboxylic acids to acyl chlorides .

Comparison :

  • Functionality : PCl₅ is a stronger chlorinating agent than both POCl₃ and pyrophosphoryl chloride but lacks the ability to phosphorylate.
  • Handling : PCl₅ generates hazardous HCl fumes during reactions, similar to phosphoryl chlorides. However, it is less versatile in phosphorylation reactions due to the absence of oxygen bridges .

Thiophosphoryl Chloride (PSCl₃)

Molecular Formula : PSCl₃
CAS RN : 3982-91-0
Properties :

  • Sulfur analog of POCl₃, with sulfur replacing one oxygen atom.
  • Used in synthesizing thiophosphate esters and pesticides .

Comparison :

  • Reactivity : The sulfur atom in PSCl₃ increases its stability toward hydrolysis compared to POCl₃ but reduces electrophilicity. Pyrophosphoryl chloride, with oxygen bridges, is more reactive in forming phosphate esters.
  • Applications : PSCl₃ is niche in thio-phosphorylation, while pyrophosphoryl chloride is preferred for nucleotide analogs .

Diaryl Phosphoryl Chlorides (e.g., Diphenyl Phosphoryl Chloride)

Example : Diphenyl phosphoryl chloride (CAS RN 1794-24-7)
Molecular Formula : C₁₂H₁₀ClO₂P
Properties :

  • Aryl-substituted phosphoryl chloride, stable in anhydrous conditions.
  • Used in synthesizing nucleotide triphosphates and phosphorylated sugars .

Comparison :

  • Selectivity : Diaryl derivatives are less reactive than POCl₃ or pyrophosphoryl chloride due to steric hindrance from aromatic groups.
  • Utility : Ideal for controlled phosphorylation in sensitive substrates (e.g., carbohydrates), whereas pyrophosphoryl chloride is used for bulkier or dual phosphorylation .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula State (25°C) Vapor Pressure (mmHg) Water Reactivity
Pyrophosphoryl Chloride Cl₄O₃P₂ Liquid Not reported Hydrolyzes to H₄P₂O₇ + HCl
Phosphoryl Chloride POCl₃ Liquid 28 Violent hydrolysis to H₃PO₄ + HCl
Phosphorus Pentachloride PCl₅ Solid Low Decomposes in moisture
Thiophosphoryl Chloride PSCl₃ Liquid Not reported Slow hydrolysis

Key Research Findings

  • Pyrophosphoryl chloride’s dimeric structure enables unique applications in synthesizing pyrophosphate esters, which are critical in ATP analogs and polymer chemistry .
  • POCl₃ remains the most widely used phosphoryl chloride due to its commercial availability and reactivity, despite safety challenges .
  • Diaryl phosphoryl chlorides offer tailored reactivity for pharmaceutical synthesis but require anhydrous conditions to prevent decomposition .

Q & A

Q. Basic: What are the recommended methods for synthesizing and purifying pyrophosphoryl chloride in laboratory settings?

Pyrophosphoryl chloride is typically synthesized via controlled chlorination of phosphoryl compounds. For instance, reacting α-phosphoryl sulfoxides with sulfuryl chloride under anhydrous conditions at 0°C yields dichloro sulfides, though side products like monochloro derivatives may form . Purification often involves vacuum distillation to remove excess reagents and column chromatography to isolate the target compound. Purity can be verified using ³¹P-NMR to detect residual phosphoryl intermediates .

Q. Advanced: How can researchers mitigate the hygroscopic nature of pyrophosphoryl chloride during experimental procedures?

Due to its hygroscopicity, pyrophosphoryl chloride must be handled under inert atmospheres (e.g., argon or nitrogen gloveboxes). Storage in flame-dried glassware with molecular sieves is recommended. For reactions, pre-drying solvents (e.g., CH₂Cl₂) over CaH₂ and using syringe techniques to minimize air exposure are critical. Post-reaction, quenching with dry alcohols or amines ensures safe disposal of residual reagent .

Q. Basic: What spectroscopic techniques are most effective for characterizing pyrophosphoryl chloride and its derivatives?

TechniqueApplicationExample Data from Literature
³⁵Cl NQR Structural analysis of Cl environmentsPyrophosphoryl chloride shows distinct quadrupole coupling constants
³¹P NMR Monitoring phosphorylation reactionsChemical shifts between δ +10 to +30 ppm indicate P-Cl bonding
Raman Spectroscopy Detecting P-O-P symmetric stretchesPeaks at 700–800 cm⁻¹ confirm pyrophosphate linkages

Q. Advanced: How can researchers resolve contradictions in reported reaction yields of pyrophosphoryl chloride derivatives?

Discrepancies often arise from variations in chlorination agents or stoichiometry. For example, using sulfuryl chloride vs. benzoyl chloride alters the ratio of mono- to dichloro products . Systematic optimization of molar ratios (e.g., 1:2 for dichloro derivatives) and real-time ³¹P-NMR monitoring can clarify reaction pathways. Additionally, kinetic studies at controlled temperatures (0°C vs. RT) reduce side reactions .

Q. Application-Focused: What role do phosphoryl chloride derivatives play in perovskite optoelectronics?

Phosphoryl chloride additives like BOPCl enhance quasi-2D perovskite LED performance by modulating crystallization kinetics. BOPCl slows perovskite film growth, promoting high-n phase formation and reducing defects. Studies report a 20.82% maximum external quantum efficiency (EQE) with BOPCl, compared to 15% in controls .

ParameterBOPCl-Modified DeviceControl Device
EQE (max) 20.82%15.0%
Average EQE ~20% (50 devices)~12%
Crystallinity High-n phases dominantMixed phases

Q. Methodological: How should researchers address data variability in phosphoryl chloride reaction assays?

  • Replicates : Perform triplicate measurements to account for pipetting errors or instrument drift .
  • Normalization : Use internal standards (e.g., spiked phosphate buffers) to correct for matrix effects .
  • Dilution : For samples exceeding calibration ranges, dilute in anhydrous acetonitrile and re-analyze, adjusting for dilution factors .

Q. Safety: What decomposition products of pyrophosphoryl chloride pose risks, and how can they be monitored?

Thermal decomposition releases POCl₃, HCl, and Cl₂ gas, which are toxic and corrosive. Real-time gas monitoring via FT-IR or GC-MS is advised during high-temperature reactions. Mitigation includes scrubbers for acidic gases and PPE (nitrile gloves, face shields) .

Properties

IUPAC Name

chloro(phosphonooxy)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH3O6P2/c1-8(2,3)7-9(4,5)6/h(H,2,3)(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSIXQVAVRYWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)OP(=O)(O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH3O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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